molecular formula C15H13Cl2N3O B2472694 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide CAS No. 300816-39-1

3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide

Cat. No. B2472694
CAS RN: 300816-39-1
M. Wt: 322.19
InChI Key: JMPSXEYKMMRZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide” is a compound used as a molecular building block . It has a molecular formula of C15H13Cl2N3O and a molecular weight of 322.2 .


Molecular Structure Analysis

The molecular structure of “3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide” can be represented by the formula C15H13Cl2N3O . This indicates that the compound contains 15 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom.

Scientific Research Applications

Proteomics Research

“3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, post-translational modifications, or changes in protein expression.

Conducting Polymers

Polycarbazole and its derivatives, which include “3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide”, are nitrogen-containing aromatic heterocyclic conducting polymers . They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Optoelectronic Applications

The physico-chemical characteristics of these polymers can be revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .

Photovoltaics

Carbazole-based compounds have been studied for their use in photovoltaics . The improved performance and prolonged photostability in devices using these compounds stem from the stabilized vertical distribution of donor and acceptor components, reducing the energetic disorder and thus alleviating non-radiative recombination losses .

Organic LEDs

Poly(N-vinyl carbazole), a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability, has been employed in white organic LEDs .

Insulation Technologies

Poly(N-vinyl carbazole) has also been used in insulation technologies .

Electrophotography

This field has seen the use of Poly(N-vinyl carbazole) due to its excellent optoelectronics and photoconductive properties .

Dye-Sensitized Photovoltaic Cells

Poly(N-vinyl carbazole) has been combined with titanium dioxide (TiO2), which acts as a charge transporting material, in dye-sensitized photovoltaic cells .

Mechanism of Action

The mechanism of action of “3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide” is not well-documented. As a molecular building block, it may be used to construct more complex molecules for various research applications .

properties

IUPAC Name

3-(3,6-dichlorocarbazol-9-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)20(13)6-5-15(21)19-18/h1-4,7-8H,5-6,18H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPSXEYKMMRZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2CCC(=O)NN)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.